
Diethanolamine borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C4H14BNO5, and it has a molecular weight of 166.969 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethanolamine borate is typically synthesized by reacting diethanolamine with boric acid. The reaction is carried out at elevated temperatures, often in the presence of a solvent such as toluene. The reaction conditions usually involve heating the mixture to the boiling point of the solvent and maintaining it for a specific duration to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in large reactors equipped with temperature control and stirring mechanisms. The product is then purified through filtration and distillation processes to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diethanolamine borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different borate esters.
Reduction: Reduction reactions can lead to the formation of simpler borate compounds.
Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while substitution reactions can produce a variety of borate derivatives .
Wissenschaftliche Forschungsanwendungen
Diethanolamine borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethanolamine borate involves its interaction with various molecular targets and pathways. It acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation. In biological systems, it exerts its effects through its antiseptic properties, disrupting microbial cell membranes and inhibiting their growth .
Vergleich Mit ähnlichen Verbindungen
Ethanolamine borate: Similar in structure but with different functional groups.
Triethanolamine borate: Contains an additional ethanolamine group, leading to different chemical properties.
Borate esters: A broad class of compounds with varying structures and applications.
Uniqueness: Diethanolamine borate is unique due to its specific combination of diethanolamine and boric acid, which imparts distinct properties such as high thermal stability, effective corrosion inhibition, and flame retardancy. Its versatility in various applications makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
90268-17-0 |
|---|---|
Molekularformel |
C4H14BNO5 |
Molekulargewicht |
166.97 g/mol |
IUPAC-Name |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
InChI-Schlüssel |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.C(CO)NCCO |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
93859-15-5 93924-91-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
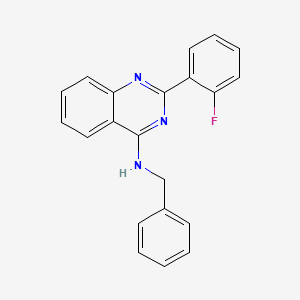


![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
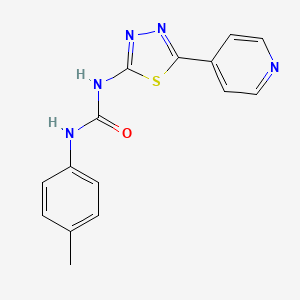
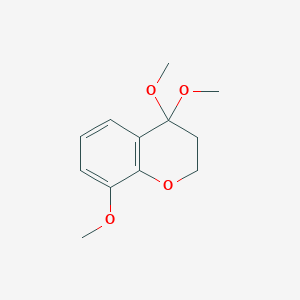

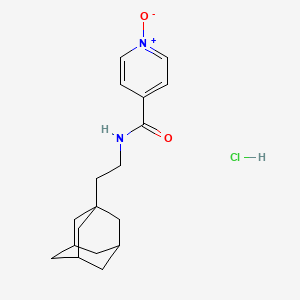
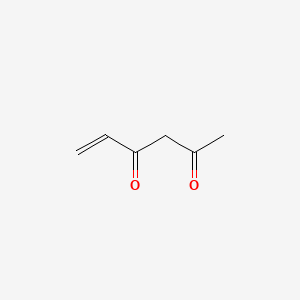
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)


